RO 2468

MDM2 binding affinity p53 pathway Biochemical potency

RO 2468 is a pyrrolidine-based MDM2 antagonist with 6 nM IC50 and 742-fold p53 WT selectivity. Its 46% oral bioavailability enables acute in vivo PD studies, distinguishing it from analogs like RO8994 (92% F). Procure this well-characterized probe for target validation and as a benchmark for next-gen MDM2 inhibitors. For preclinical research only.

Molecular Formula C30H30Cl2FN5O4
Molecular Weight 614.5 g/mol
Cat. No. B10776104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 2468
Molecular FormulaC30H30Cl2FN5O4
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl
InChIInChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1
InChIKeyCGCOPBXAGSCZNX-FNQJWKMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO 2468: A Potent, Orally Active p53-MDM2 Inhibitor for Targeted Oncology Research


RO 2468 (CAS: 1360821-21-1) is a synthetic small-molecule antagonist of the p53-MDM2 protein-protein interaction [1]. It belongs to the pyrrolidine-based class of MDM2 inhibitors and demonstrates high biochemical potency (HTRF IC50 = 6 nM) and oral bioavailability [1]. The compound has been characterized as a chemical probe for investigating p53-mediated tumor suppression pathways and is supplied for preclinical research applications only [2].

Why In-Class p53-MDM2 Inhibitors Cannot Be Interchanged with RO 2468: The Procurement Imperative


Although RO 2468 shares a common target (MDM2) with other pyrrolidine-based inhibitors like RO5353, RO8994, and RG7388, these compounds exhibit significant pharmacokinetic and potency differences that preclude direct substitution in experimental protocols [1]. Despite near-identical biochemical IC50 values (6 nM vs. 7 nM for RO5353), RO 2468 displays a markedly lower oral bioavailability (F% = 46%) compared to RO8994 (F% = 92%) and a shorter half-life than RO8994 [2]. Furthermore, cellular antiproliferative selectivity ratios vary substantially among analogs, with RO 2468 showing a 742-fold preference for p53 wild-type versus mutant cells, compared to 1023-fold for RO5353 [1]. These divergent pharmacological properties necessitate compound-specific procurement and experimental validation.

RO 2468: Quantitative Comparative Evidence Against Closest p53-MDM2 Inhibitor Analogs


RO 2468 vs. Nutlin-3: Superior Biochemical Binding Affinity (6 nM vs. 90 nM)

RO 2468 exhibits a 15-fold higher biochemical binding affinity for MDM2 compared to the first-generation inhibitor Nutlin-3. In a homogeneous time-resolved fluorescence (HTRF) assay, RO 2468 demonstrated an IC50 of 6 nM [1], whereas Nutlin-3 showed an IC50 of 90 nM in the same assay format [2]. This significant potency improvement represents a key advancement in the pyrrolidine-based inhibitor class over earlier imidazoline-based compounds.

MDM2 binding affinity p53 pathway Biochemical potency

RO 2468 vs. RO5353: Comparable In Vitro Antiproliferative Activity with Distinct Pharmacokinetic Profile

RO 2468 and its close analog RO5353 demonstrate highly similar biochemical and cellular potency profiles, yet exhibit measurable differences in their selectivity window. In cellular proliferation assays using SJSA-1 osteosarcoma cells, RO 2468 achieved an average IC50 of 15 nM with a 742-fold selectivity for p53 wild-type over mutant cells [1]. By comparison, RO5353 achieved an average IC50 of 7 nM with a 1023-fold selectivity ratio [1]. This subtle but quantifiable difference in cellular selectivity may influence experimental design in studies requiring differential p53-dependent versus p53-independent readouts.

Antiproliferative activity p53 wild-type selectivity Cellular potency

RO 2468 vs. RO8994: Divergent Oral Bioavailability and Pharmacokinetic Half-Life

A critical differentiator for RO 2468 relative to the spiroindolinone analog RO8994 is its substantially lower oral bioavailability and shorter elimination half-life. RO 2468 exhibits an oral bioavailability (F%) of 46% [1], whereas RO8994 demonstrates an F% of 92% [1]. Additionally, RO8994 has a terminal half-life more than double that of RO 2468 [1]. This pharmacokinetic divergence is critical: RO 2468 achieves lower and shorter-lived systemic exposure following oral dosing, which may be advantageous in studies requiring rapid compound clearance or reduced cumulative exposure, but disadvantageous for sustained target engagement.

Oral bioavailability Pharmacokinetics In vivo exposure

RO 2468 Demonstrates In Vivo Tumor Regression at 10 mg/kg in SJSA-1 Osteosarcoma Xenograft Model

RO 2468 induces tumor regression in the SJSA-1 osteosarcoma xenograft model when administered orally at a dose of 10 mg/kg [1]. This efficacy is comparable to that of its analogs RO5353 and RO8994, which also achieve tumor regression in the same model at doses ranging from 6 to 10 mg/kg with chronic dosing over 2–4 weeks [1]. The observed in vivo activity validates the functional p53 reactivation mechanism and supports the compound's utility as a validated chemical probe for p53 wild-type tumor studies.

In vivo efficacy Xenograft model Tumor regression

RO 2468: Recommended Research Applications Based on Quantitative Evidence


Validated Chemical Probe for p53 Wild-Type Dependent Apoptosis and Cell Cycle Arrest Studies

RO 2468 serves as a well-characterized chemical probe for investigating p53-MDM2 interaction biology in p53 wild-type cancer cell lines. Its 742-fold selectivity for p53 WT over mutant cells [1] provides a robust experimental window for target validation studies. Researchers can confidently attribute observed phenotypic changes to p53 pathway reactivation when using RO 2468 at sub-micromolar concentrations in SJSA-1 or HCT116 cells [1].

Acute Oral Dosing Studies Requiring Rapid Compound Clearance

Given its 46% oral bioavailability and shorter half-life compared to RO8994 [2], RO 2468 is particularly suited for in vivo pharmacology studies where rapid systemic clearance after oral administration is desired. This profile minimizes compound accumulation and facilitates washout experiments or acute pharmacodynamic response assessments without prolonged target engagement.

Comparative Benchmarking Against First-Generation MDM2 Inhibitors (Nutlin-3)

With a 15-fold higher biochemical binding affinity (6 nM vs. 90 nM) relative to Nutlin-3 [1][3], RO 2468 represents an ideal benchmark compound for evaluating next-generation MDM2-targeting agents. Its improved potency reduces the required experimental concentration, thereby minimizing solvent-related artifacts and off-target liabilities in cell-based assays.

In Vivo Xenograft Efficacy Studies in p53 Wild-Type Osteosarcoma Models

RO 2468 reliably induces tumor regression in the SJSA-1 osteosarcoma xenograft model at 10 mg/kg with chronic oral dosing [1]. This robust in vivo activity, documented alongside its analog RO5353 in the primary literature, validates its use as a positive control or experimental compound in preclinical oncology efficacy studies targeting MDM2-amplified or p53 wild-type tumors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO 2468

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.